molecular formula C7H7ClN4 B585758 8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine CAS No. 140910-77-6

8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine

Cat. No. B585758
M. Wt: 182.611
InChI Key: WRIZHZWOARGYNM-UHFFFAOYSA-N
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Description

8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine is a chemical compound with the molecular formula C7H7ClN4. It has a molecular weight of 182.61 .


Synthesis Analysis

The synthesis of 8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine involves the reaction of Propionaldehyde and 3-Chloro-2-hydrazino-1,2-dihydropyrazine hydrochloride . A series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed and synthesized for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro .


Molecular Structure Analysis

The molecular structure of 8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine is based on the [1,2,4]triazolo[4,3-a]pyrazine platform . The presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine include a density of 1.50±0.1 g/cm3 and a pKa of -0.39±0.30 .

Scientific Research Applications

Antibacterial Activity

Triazole and pyrazine derivatives are potent inhibitors of key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and cell division. Their ability to disrupt bacterial protein synthesis makes them effective against a wide range of bacterial pathogens, including drug-resistant strains. Recent updates on 1,2,3-triazole and 1,2,4-triazole-containing hybrids have highlighted their significant antibacterial activity, particularly against Staphylococcus aureus, a major cause of both nosocomial and community-acquired infections (Li & Zhang, 2021).

Pharmacological Applications

Pyrazine derivatives have been synthesized and evaluated for diverse pharmacological effects, including antiproliferative, anti-infective, and impacts on the cardiovascular or nervous systems. Some of these compounds have become clinically used drugs, reflecting the significant potential of pyrazine derivatives in drug development. Their pharmacological diversity is attributed to the structural versatility and reactivity of the pyrazine core, enabling it to be part of compounds with a wide spectrum of biological activities (Doležal & Zítko, 2015).

Organic Synthesis and Catalysis

Heterocyclic N-oxide molecules, including pyrazine derivatives, are valuable in organic synthesis and catalysis due to their versatility as synthetic intermediates. They play a crucial role in the formation of metal complexes, design of catalysts, and facilitation of asymmetric synthesis. The unique chemical properties of heterocyclic N-oxides make them instrumental in developing advanced chemistry and drug discovery projects (Li et al., 2019).

Antimicrobial and Antifungal Agents

Triazole-incorporating hybrids have been recognized for their antimicrobial and antifungal efficacies. These compounds combine the triazole moiety with other pharmacophores to create new agents capable of addressing the growing concern of drug resistance. Some triazole hybrids have already been approved for clinical use, underscoring their importance in developing new antibacterial and antifungal therapies (Geronikaki, 2021).

Future Directions

The future directions for research on 8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine could include further exploration of its antimicrobial properties , as well as its potential as a small molecular targeted antitumor drug . Further studies could also investigate its mechanism of action and potential applications in medicinal chemistry .

properties

IUPAC Name

8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-2-5-10-11-7-6(8)9-3-4-12(5)7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIZHZWOARGYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652225
Record name 8-Chloro-3-ethyl[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine

CAS RN

140910-77-6
Record name 8-Chloro-3-ethyl[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 3-chloro-2-hydrazinopyrazine (3.0 g, 20.75 mmol), prepared from 2,3-dichloropyrazine and hydrazine using a procedure analogous to that described in the literature (Huynh-Dinh et al, J. Org. Chem. 1979, 44, 1028), was added 8 mL of triethyl orthopropionate. After refluxing for 10 h, the reaction was cooled down to ambient temperature and the precipitate was filtered. The solid was purified by flash chromatography (100% ethyl acetate, then 10% methanol in ethyl acetate) to give 2.73 g of the title compound as a solid. 1H NMR (500 MHz, CDCl3) δ 1.54 (t, 3H, J=7.6 Hz), 3.16 (q, 2H, J=7.8 Hz), 7.70 (d, 1H, J=4.5 Hz), 7.83 (d, 1H, J=4.8 Hz).
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